alpha-Carboline-15N2 N-Oxide
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Overview
Description
Alpha-Carboline-15N2 N-Oxide is a nitrogen-containing heterocyclic compound that belongs to the class of carboline alkaloids. It is characterized by the presence of a carboline ring system with two nitrogen atoms labeled with the isotope nitrogen-15 and an N-oxide functional group. This compound has been found to exhibit various biological activities and is of interest in proteomics research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Carboline-15N2 N-Oxide can be achieved through several methods. One common approach involves the cyclization of pyridine derivatives. For example, the Fischer synthesis can be employed, where cyclohexanone pyridylhydrazone undergoes cyclization in the presence of polyphosphoric acid to yield 5,6,7,8-tetrahydro-alpha-carboline . Another method involves the photochemical cyclization of anilinopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Alpha-Carboline-15N2 N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent carboline structure.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced carboline structures, and substituted carboline compounds.
Scientific Research Applications
Alpha-Carboline-15N2 N-Oxide has several scientific research applications, including:
Chemistry: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biology: The compound is used to investigate biological pathways and mechanisms involving nitrogen-containing heterocycles.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its biological activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-Carboline-15N2 N-Oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The carboline ring system can interact with various biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Alpha-Carboline-15N2 N-Oxide can be compared with other carboline derivatives such as gamma-carboline and delta-carboline. These compounds share a similar ring structure but differ in the position and nature of their functional groups. This compound is unique due to the presence of the N-oxide group and the nitrogen-15 isotopic labeling, which distinguishes it from other carbolines .
List of Similar Compounds
- Gamma-Carboline
- Delta-Carboline
- Beta-Carboline
These compounds exhibit different chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-hydroxy(115N)pyridino[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-7-3-5-9-8-4-1-2-6-10(8)12-11(9)13/h1-7,14H/i12+1,13+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABHFSECJYIJN-ULRYTFMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CN(C3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=C[15N](C3=[15N]2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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